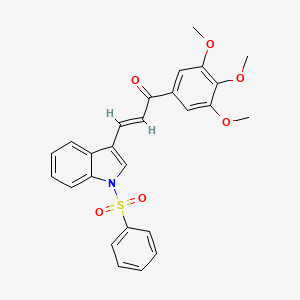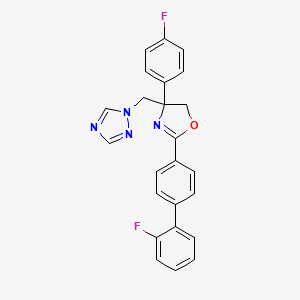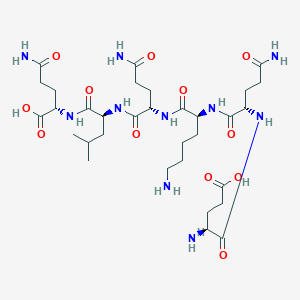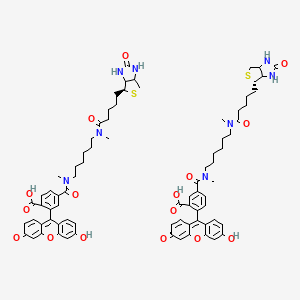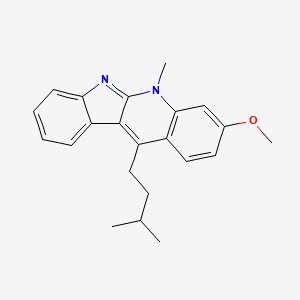
Anti-infective agent 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-infective agent 5 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is part of a broader class of anti-infective agents that are crucial in the treatment and prevention of infectious diseases. The compound’s unique properties make it effective in targeting and neutralizing harmful microorganisms, thereby preventing the spread of infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 5 involves multiple steps, including the formation of key intermediates and the final product. The process typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced technologies such as automated synthesis and real-time monitoring helps in achieving efficient production.
化学反応の分析
Types of Reactions: Anti-infective agent 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified activity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications.
科学的研究の応用
Anti-infective agent 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential in treating various infectious diseases, including those caused by drug-resistant pathogens.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives.
作用機序
The mechanism of action of anti-infective agent 5 involves targeting specific molecular pathways in pathogens. The compound binds to essential enzymes or proteins, inhibiting their function and disrupting vital processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. This leads to the death or inhibition of the pathogen, preventing the spread of infection.
類似化合物との比較
Anti-infective agent 5 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Penicillin, vancomycin, ciprofloxacin.
Uniqueness: Unlike some other anti-infective agents, this compound has a broader spectrum of activity and can target multiple types of pathogens. Its unique chemical structure allows for modifications that enhance its efficacy and reduce the likelihood of resistance development.
特性
分子式 |
C18H13N5O3 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
2-nitro-7-[(4-pyridin-3-ylphenyl)methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2 |
InChIキー |
RYMURFCZKNEFRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


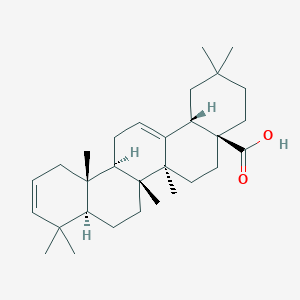

![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)

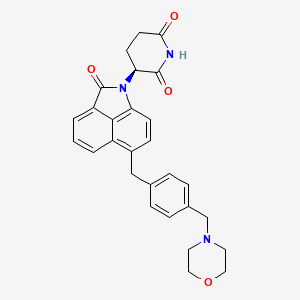

![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
